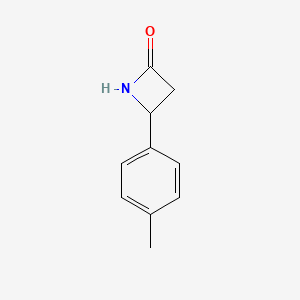

4-(4-Methylphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-4-8(5-3-7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSYEWYRLCXGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509523 | |

| Record name | 4-(4-Methylphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21161-19-3 | |

| Record name | 4-(p-Tolyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework and the spatial arrangement of atoms. For 4-(4-methylphenyl)azetidin-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC) NMR experiments are indispensable for a complete structural and stereochemical assignment.

One-dimensional ¹H NMR spectroscopy provides initial, crucial information. The chemical shifts of the protons on the azetidinone ring are particularly diagnostic. For instance, the protons at the C-3 and C-4 positions exhibit characteristic chemical shifts and coupling constants that help in determining their relative stereochemistry (cis or trans). ipb.pt Two-dimensional NMR techniques further refine the structural assignment. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, unequivocally connecting adjacent protons within the molecule. For this compound, COSY spectra would show correlations between the C-4 proton and the C-3 protons, as well as between the aromatic protons of the methylphenyl group. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov This is particularly useful for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. ipb.pt For example, a NOESY cross-peak between the C-4 proton and a specific proton on the aromatic ring can help define the orientation of the p-tolyl group relative to the β-lactam ring.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3a | Typical Range: 2.8-3.2 | C-3 Typical Range: 40-45 |

| H-3b | Typical Range: 3.3-3.7 | |

| H-4 | Typical Range: 4.8-5.2 | C-4 Typical Range: 55-60 |

| Aromatic H | Typical Range: 7.1-7.3 | Aromatic C Typical Range: 125-140 |

| CH₃ | Typical Range: 2.3-2.4 | CH₃ Typical Range: 20-22 |

| C=O | C=O Typical Range: 165-175 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The two protons on the C-3 carbon of the azetidin-2-one (B1220530) ring are diastereotopic due to the presence of a chiral center at C-4. masterorganicchemistry.commasterorganicchemistry.com This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and distinct couplings to the adjacent H-4 proton. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Careful analysis of the multiplicity and coupling constants of these signals in the ¹H NMR spectrum is essential for confirming the structure.

The aromatic signals of the 4-methylphenyl group typically appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The integration of these signals, along with the singlet for the methyl group protons, confirms the presence and substitution pattern of the aromatic ring. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov For this compound, the most characteristic feature in the FT-IR spectrum is the strong absorption band of the β-lactam carbonyl group (C=O). researchgate.net This band typically appears at a higher frequency (around 1735–1765 cm⁻¹) compared to that of a normal acyclic amide due to the increased ring strain of the four-membered ring. researchgate.netresearchgate.net

Other important vibrations include the C-N stretching and N-H bending modes of the lactam ring, as well as the characteristic bands for the aromatic C-H and C=C stretching vibrations of the p-tolyl group. researchgate.net FT-Raman spectroscopy complements the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. nih.gov The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| β-Lactam C=O Stretch | 1735 - 1765 |

| Aromatic C=C Stretch | 1600 - 1450 |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula of this compound can be unequivocally confirmed. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, provide valuable structural information. nih.govmdpi.com The fragmentation pattern of this compound would likely involve the characteristic cleavage of the β-lactam ring. researchgate.net Common fragmentation pathways for azetidin-2-ones include the loss of CO and the cleavage of the C3-C4 and N1-C4 bonds, leading to the formation of specific fragment ions that can be used to piece together the original structure. researchgate.netbiust.ac.bw

X-ray Crystallography for Precise Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govnih.gov For this compound, an X-ray crystal structure would confirm the bond lengths, bond angles, and torsional angles of the molecule. hacettepe.edu.tr It would also definitively establish the relative stereochemistry at the C-4 position and reveal the conformation of the molecule in the solid state, including the planarity of the β-lactam ring and the orientation of the 4-methylphenyl substituent. globalresearchonline.netnih.gov In cases where the compound is chiral and has been resolved into its enantiomers, X-ray crystallography can be used to determine the absolute configuration. ysu.am

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Stereochemistry Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. nih.govrsc.orggoogleapis.com Since this compound possesses a stereocenter at the C-4 position, it can exist as a pair of enantiomers. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light as a function of wavelength. libretexts.orgubc.ca

These techniques are highly sensitive to the stereochemistry of a molecule. nih.gov For a sample of enantiomerically enriched this compound, the ECD and ORD spectra will show characteristic curves (Cotton effects) whose signs can be correlated with the absolute configuration (R or S) at the C-4 stereocenter, often through comparison with theoretical calculations. libretexts.orgnih.gov Furthermore, these methods can be used to determine the enantiomeric purity of a sample.

Mechanistic Investigations and Advanced Theoretical Chemistry Studies

Elucidation of Reaction Mechanisms in Azetidin-2-one (B1220530) Formation and Transformation

The formation of the 4-(4-methylphenyl)azetidin-2-one ring, typically via the Staudinger reaction, is not a simple concerted process. It is widely accepted to proceed through a multi-step mechanism involving key intermediates that dictate the final product's stereochemistry. wikipedia.orgorganic-chemistry.org

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is an indispensable tool for mapping the energy landscape of a chemical reaction. e3s-conferences.org For the Staudinger synthesis of azetidin-2-ones, calculations focus on identifying the transition states (TS) for each step and determining their corresponding energy barriers. mdpi.com

The reaction begins with the nucleophilic attack of the imine nitrogen atom on the central carbon of the ketene (B1206846), leading to a zwitterionic intermediate. wikipedia.org This is followed by a ring-closing step. Computational models are used to calculate the activation energies for both the initial attack and the subsequent cyclization. mdpi.com These calculations can reveal which step is rate-determining and how substituents influence the energy profile. For example, quantum chemical calculations have been used to determine the activation barriers for both exo- and endo-attacks of an imine on a ketene, showing significant energy differences that explain the observed product ratios. mdpi.com A recent computational method has been shown to reduce the computational cost of finding these transition states by 50-70% compared to previous methods, which is poised to accelerate research in this area. kbhgroup.in

Table 1: Representative Calculated Energy Barriers in Staudinger Cycloaddition

This table illustrates typical energy barriers calculated for the key steps in the formation of a dispiro-β-lactam, providing insight into the relative kinetics of the process. Note that specific values for this compound may vary.

| Reaction Step | Attack Mode | Calculated Activation Energy (Ea, kcal/mol) |

| Zwitterion Formation | exo-attack | Low |

| Zwitterion Formation | endo-attack | ~0 kcal/mol (barrierless) |

| Ring Closure from Zwitterion | exo-pathway | Moderate |

| Ring Closure from Zwitterion | endo-pathway | 53.19 |

| Data sourced from quantum chemical calculations on a model dispiro-β-lactam system. mdpi.com |

The stereochemical outcome (cis vs. trans) of the Staudinger reaction is a critical issue, and it is controlled by the behavior of the zwitterionic intermediate. researchgate.net After its formation, this intermediate has two competing pathways: direct, conrotatory ring closure to form the β-lactam, or isomerization around the C-N bond followed by ring closure. organic-chemistry.orgresearchgate.net

The relative rates of these competing pathways determine the final diastereomeric ratio. This is where the electronic nature of the substituents plays a decisive role. For the formation of this compound, the key substituent is the 4-methylphenyl (p-tolyl) group on the imine precursor.

Electron-donating groups (like the 4-methylphenyl group) on the imine substituent slow down the rate of direct ring closure. This allows more time for the zwitterionic intermediate to isomerize to a more thermodynamically stable conformation, which then cyclizes to preferentially form the trans-β-lactam . organic-chemistry.orgresearchgate.net

Electron-withdrawing groups on the imine substituent have the opposite effect, accelerating direct ring closure and leading to a preference for the cis-β-lactam . researchgate.net

Therefore, theoretical studies strongly predict that the synthesis of this compound would favor the formation of the trans isomer.

Density Functional Theory (DFT) Applications in Azetidin-2-one Chemistry

DFT has become the workhorse of computational chemistry for studying systems like azetidin-2-ones. It provides a good balance of accuracy and computational cost for exploring reactivity and electronic properties. researchgate.netmaterialsciencejournal.org

DFT calculations are routinely used to predict the outcome of Staudinger reactions. By modeling the full reaction pathway for different starting materials and conditions (solvents, temperatures), researchers can explain and predict stereoselectivity. mdpi.combohrium.com For instance, DFT studies have been successfully used to clarify the mechanism and stereoselectivity of reactions between N-silylimines and ketenes to form β-lactams. researchgate.net The calculations show that the reaction proceeds via two steps and that the stereochemistry is influenced by factors like solvent and the steric hindrance of substituents. researchgate.net

To understand the intrinsic reactivity of the molecules involved, scientists analyze their electronic structure. Key parameters derived from DFT calculations include:

HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. kbhgroup.inmaterialsciencejournal.org In the context of the Staudinger reaction, the interaction between the imine's HOMO and the ketene's LUMO is analyzed to understand the initial nucleophilic attack.

Fukui Functions : These functions are used to predict which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net This allows for a more detailed prediction of regioselectivity.

Charge Distribution and Molecular Electrostatic Potential (MEP) : Analysis of the charge distribution, often visualized with an MEP map, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. kbhgroup.inmaterialsciencejournal.orgresearchgate.net This is used to understand the electrostatic interactions that guide the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.

Table 2: Representative Calculated Quantum Chemical Parameters for a Substituted Perimidine

This table shows examples of quantum chemical parameters calculated using DFT for a related heterocyclic system. Similar calculations are applied to azetidin-2-ones and their precursors to understand their reactivity.

| Parameter | Value |

| HOMO Energy | -4.85 eV |

| LUMO Energy | -0.60 eV |

| HOMO-LUMO Energy Gap | 4.25 eV |

| Chemical Hardness (η) | 2.12 eV |

| Chemical Softness (S) | 0.47 eV⁻¹ |

| Data sourced from a DFT study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine. kbhgroup.inmaterialsciencejournal.org |

Quantum Chemical Calculations for Conformational Landscapes and Molecular Dynamics Simulations

Beyond the reaction to form the ring, computational methods are used to study the properties of the this compound molecule itself.

Quantum chemical calculations can map the conformational landscape, identifying the most stable three-dimensional structures. For the azetidin-2-one ring, a key feature is the degree of ring puckering.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. dergipark.org.trnih.gov MD simulations can reveal how the molecule interacts with its environment (e.g., solvent molecules) and explore its conformational flexibility. researchgate.net In drug design studies, MD simulations are used to model the interaction of a ligand, such as an azetidin-2-one derivative, with its biological target, assessing the stability of the binding pose predicted by molecular docking. dergipark.org.trnih.gov

Table 3: Predicted Collision Cross Section (CCS) for this compound

Collision Cross Section is a measure of the effective area of an ion in the gas phase, which is related to its size and shape. These values are predicted computationally and can be used to help identify the compound in mass spectrometry experiments.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.09134 | 130.6 |

| [M+Na]⁺ | 184.07328 | 137.9 |

| [M-H]⁻ | 160.07678 | 134.8 |

| [M+NH₄]⁺ | 179.11788 | 143.2 |

| Data sourced from PubChemLite. uni.lu |

Chemical Transformations and Derivatization Strategies of 4 4 Methylphenyl Azetidin 2 One Scaffolds

Functionalization of the Azetidinone Ring

The reactivity of the azetidin-2-one (B1220530) ring allows for the introduction of various substituents at the C-3 and C-4 positions, enabling the synthesis of a wide range of derivatives.

Functionalization at the C-3 and C-4 positions of the azetidin-2-one core is a key strategy for modifying the properties of these molecules. The C-4 position, already bearing the 4-methylphenyl group, can undergo further substitution, although this is less common than functionalization at C-3. The presence of the aryl group at C-4 influences the reactivity and regioselectivity of these reactions.

Research has shown that the C-4 position of azetidin-2-ones can be functionalized through various reactions. For instance, the introduction of an alkylidene group at C-4 has been explored to create novel inhibitors of human leukocyte elastase and gelatinases. nih.gov These reactions often involve the condensation of the azetidin-2-one with a suitable carbonyl compound.

The C-3 position is a primary site for introducing chemical diversity. The synthesis of 3-chloro-4-aryl-azetidin-2-ones is a common transformation, often achieved through the reaction of an imine with chloroacetyl chloride. mdpi.comsciencescholar.us The resulting 3-chloro substituent can then be displaced by various nucleophiles to introduce a wide array of functional groups. Additionally, the Staudinger [2+2] cycloaddition of ketenes and imines allows for the synthesis of azetidin-2-ones with various substituents at the C-3 position, including alkyl and aryl groups. mdpi.com The stereochemistry of these reactions is a critical aspect, often leading to a mixture of cis and trans isomers. mdpi.com

A variety of substituents have been successfully introduced at the C-3 and C-4 positions of the azetidin-2-one ring, as summarized in the table below.

| Position | Substituent | Reaction Type | Reference |

| C-3 | Chloro | Cycloaddition | mdpi.comsciencescholar.us |

| C-3 | Alkyl/Aryl | Staudinger Cycloaddition | mdpi.com |

| C-4 | Alkylidene | Condensation | nih.gov |

| C-4 | Diethoxyphosphoryl | Kinugasa Reaction | nih.govmdpi.comnih.gov |

The control of stereochemistry during the functionalization of the azetidin-2-one ring is paramount for developing compounds with specific biological activities. Stereoselective approaches aim to produce a single desired stereoisomer, which can be either a diastereomer or an enantiomer.

Diastereoselective synthesis of functionalized azetidines has been achieved through various methods, including the use of Grignard reagents and α-lithiation followed by electrophile trapping. uni-muenchen.de The stereochemical outcome of the Staudinger reaction, a key method for synthesizing β-lactams, is highly dependent on reaction conditions such as the method of ketene (B1206846) generation, solvent, and temperature, which can influence the ratio of cis and trans isomers. researchgate.net For example, the reaction of ketenes with cyclic imines has been shown to produce different diastereomeric ratios depending on the specific reactants and conditions. researchgate.net

Enantioselective synthesis of azetidin-3-ones has been accomplished through gold-catalyzed intermolecular oxidation of alkynes, yielding products with high enantiomeric excess. nih.gov While this example focuses on azetidin-3-ones, the principles of using chiral catalysts to control stereochemistry are broadly applicable to the synthesis of other chiral azetidine (B1206935) derivatives. The stereoselectivity in these reactions is crucial as different stereoisomers can exhibit vastly different biological activities.

| Approach | Transformation | Key Features | Reference(s) |

| Diastereoselective Synthesis | α-Lithiation and electrophile trapping of N-protected 3-arylated azetidines | Control over the relative stereochemistry of substituents. | uni-muenchen.de |

| Staudinger Reaction | [2+2] cycloaddition of ketenes and imines | The cis/trans stereoselectivity is influenced by reaction conditions. | researchgate.net |

| Enantioselective Catalysis | Gold-catalyzed intermolecular oxidation of alkynes to azetidin-3-ones | Produces chiral products with high enantiomeric excess. | nih.gov |

Modifications at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the azetidin-2-one ring provides another handle for chemical modification through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's physical, chemical, and biological properties.

N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the N-unsubstituted or N-deprotected azetidin-2-one with an appropriate alkylating agent, such as an alkyl halide. uw.edu For instance, the N-alkylation of 2-chloro-quinazolinone has been demonstrated using methyl-2-bromoacetate. uw.edu Similarly, N-acylation involves the introduction of an acyl group to the nitrogen atom, typically by reacting the azetidin-2-one with an acyl chloride or anhydride. The synthesis of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been reported through the Kinugasa reaction, which involves the reaction of a nitrone with an alkyne, leading to N-substituted products. nih.govmdpi.comnih.gov

The choice of the substituent on the nitrogen atom can also serve as a protecting group strategy. For example, the N-(p-ethoxyphenyl) group can be introduced and later oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the N-unsubstituted β-lactam. scispace.com This allows for further manipulations at other positions of the molecule before deprotection.

| Modification | Reagent/Method | Purpose | Reference(s) |

| N-Alkylation | Alkyl halides | Introduction of alkyl groups to modify properties. | uw.edu |

| N-Acylation | Acyl chlorides, Anhydrides | Introduction of acyl groups for property modification. | mdpi.com |

| Kinugasa Reaction | Nitrones and Alkynes | Synthesis of N-substituted β-lactams. | nih.govmdpi.comnih.gov |

| N-Deprotection | Ceric Ammonium Nitrate (CAN) | Removal of N-aryl protecting groups. | scispace.com |

Ring Opening and Rearrangement Reactions of Azetidin-2-ones

The strained four-membered ring of azetidin-2-ones makes them susceptible to ring-opening and rearrangement reactions, which can be exploited to synthesize a variety of acyclic and larger heterocyclic structures.

The β-lactam ring can be opened by various nucleophiles, a reaction driven by the release of ring strain. This process can be catalyzed by either acid or base. In acid-catalyzed ring opening, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. khanacademy.orgyoutube.commasterorganicchemistry.comyoutube.com Base-catalyzed ring opening typically involves the attack of a strong nucleophile on one of the ring carbons, leading to cleavage of a C-N or C-C bond. youtube.commasterorganicchemistry.com

The regioselectivity of the ring opening is a critical aspect. For N-activated azetidinium ions, nucleophilic attack often occurs at the C-4 position if it is unsubstituted. nih.govorganic-chemistry.org However, the presence of substituents can direct the attack to other positions. For instance, azetidinium ions with a methyl group at C-4 have shown high regioselectivity for C-2 attack. organic-chemistry.org The nucleophilic ring opening of azetidinium ions with various nucleophiles such as azide, benzylamine, and acetate (B1210297) has been studied, providing access to stereodefined and highly functionalized linear amines. nih.govorganic-chemistry.org Photochemically generated azetidinols can also undergo ring opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov Furthermore, radical anions of azetidin-2-ones, generated by UV irradiation in the presence of triethylamine, can undergo ring-splitting to form open-chain amides. rsc.org

| Condition | Nucleophile/Catalyst | Outcome | Reference(s) |

| Acid-Catalyzed | H₃O⁺, Alcohols | Ring opening to form β-amino acids or esters. | khanacademy.orgyoutube.commasterorganicchemistry.comyoutube.com |

| Base-Catalyzed | Hydroxide, Alkoxides | Ring opening to form β-amino acids or esters. | youtube.commasterorganicchemistry.com |

| Nucleophilic Attack on Azetidinium Ions | Azide, Benzylamine, Acetate | Regioselective formation of functionalized linear amines. | nih.govorganic-chemistry.org |

| Photochemical | Ketones, Boronic Acids | Ring opening of photogenerated azetidinols. | beilstein-journals.orgnih.gov |

| Radical Anion | Triethylamine/UV light | Ring-splitting to form open-chain amides. | rsc.org |

The inherent ring strain of the azetidin-2-one scaffold can be harnessed to drive ring expansion reactions, leading to the formation of larger, more complex heterocyclic systems. These transformations often proceed through the formation of reactive intermediates that undergo rearrangement.

One common strategy involves the expansion of the four-membered ring to a five-membered ring. For example, the thermal rearrangement of 2-chloromethyl-azetidine derivatives can lead to the formation of 3-chloro-pyrrolidines in a stereospecific manner. researchgate.net Photochemical methods can also be employed for ring expansion. For instance, the photochemical ring contraction of pyrazolidinones can lead to the formation of functionalized 1-anilinoazetidin-2-ones, demonstrating a rearrangement pathway that can be accessed through light induction. rsc.org Biocatalytic approaches have also been developed for the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective beilstein-journals.orgrsc.org-Stevens rearrangement, a concept that could potentially be extended to azetidinone systems. acs.org

| Reaction Type | Key Intermediate/Process | Product | Reference(s) |

| Thermal Rearrangement | 2-Chloromethyl-azetidine derivative | 3-Chloro-pyrrolidine | researchgate.net |

| Photochemical Ring Contraction | Pyrazolidinone | 1-Anilinoazetidin-2-one | rsc.org |

| Biocatalytic Rearrangement | beilstein-journals.orgrsc.org-Stevens Rearrangement | Expanded ring system | acs.org |

Synthesis of Spirocyclic and Fused Azetidinone Systems from 4-(4-Methylphenyl)azetidin-2-one Scaffolds

The construction of spirocyclic and fused ring systems onto the this compound core represents a significant strategy for the generation of structurally complex and diverse molecules. These approaches leverage the inherent reactivity of the β-lactam ring and its substituents to forge new carbocyclic and heterocyclic frameworks. The resulting polycyclic structures are of considerable interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities. Key methodologies for these transformations include cycloaddition reactions and intramolecular cyclization strategies.

A prevalent method for creating spirocyclic β-lactams is the [2+2] cycloaddition reaction, famously known as the Staudinger reaction, between a ketene and an imine. digitellinc.comugent.be This approach allows for the direct formation of the azetidin-2-one ring with a spiro center at the C4 position. While general in nature, the specific application to this compound as a pre-existing scaffold for further spiro-annulation is a more advanced derivatization strategy.

Another significant pathway involves the intramolecular cyclization of derivatives of this compound. This can be achieved by introducing a reactive functional group at the N1 or C3 position of the β-lactam ring, which can then participate in a ring-closing reaction with a side chain attached to the C4 position. For instance, an intramolecular C-N bond coupling can lead to the formation of fused benzodiazepine (B76468) systems. mdpi.com

Furthermore, cycloaddition reactions where the this compound acts as a dienophile or dipolarophile can be employed to construct fused ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings fused to the β-lactam core. libretexts.orgmychemblog.com Similarly, [3+2] cycloaddition reactions can be utilized to introduce five-membered heterocyclic rings.

Detailed research findings on the synthesis of spirocyclic and fused systems specifically from the this compound scaffold are summarized below, highlighting the diversity of the resulting molecular architectures.

Table 1: Synthesis of Spirocyclic Azetidinone Derivatives

| Entry | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 3-Chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Not specified | Not specified | Not specified | nih.gov |

| 2 | Diimines, Ketenes | (i) Diimine formation, (ii) Staudinger [2+2] cycloaddition, (iii) Ring-closing metathesis | bis(4-spiro-fused-β-lactam)-based unsaturated macrocycles | Not specified | nih.gov |

| 3 | Imines derived from 8-azabicyclo[3.2.1]octan-3-ones, Phenoxyacetyl chloride | Not specified | Spiro-β-lactams | Not specified | researchgate.net |

Table 2: Synthesis of Fused Azetidinone Systems

| Entry | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] nih.govugent.bediazepin-10(2H)-ones | Good to excellent | mdpi.com |

| 2 | Substituted Indole | N-Chlorosuccinimide (NCS)-mediated intramolecular cyclization | Indolo[2,3-b]quinolone core structure | Not specified | mdpi.com |

| 3 | Azo esters, α-Diazoketones | Visible-light-induced Wolff rearrangement | Aza-analogues of γ-fused lactams | Not specified | rsc.org |

Utility of 4 4 Methylphenyl Azetidin 2 One As a Key Synthon in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Structures (e.g., Piperazines, Morpholines, Thiazoles, Pyrrolidines)

The inherent ring strain of the azetidin-2-one (B1220530) core makes it an excellent electrophilic substrate for ring-opening reactions, a property extensively exploited for the synthesis of larger, more complex heterocyclic systems. Nucleophilic attack at either the C2 carbonyl carbon or the C4 carbon can lead to the cleavage of the amide bond or the C-N bond, respectively. This reactivity provides a powerful platform for constructing a variety of saturated and unsaturated heterocycles.

The synthesis of substituted morpholines and their homologues can be achieved through the ring-opening of azetidines. For instance, the SN2-type ring opening of activated azetidines with halogenated alcohols, followed by base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to various substituted nonracemic morpholines. scribd.com This strategy has also been extended to the synthesis of seven- and eight-membered homologues of morpholine, such as 1,4-oxazepanes. scribd.com

The versatility of the azetidin-2-one scaffold is further demonstrated in its use to construct other heterocyclic systems. While direct conversion to piperazines, thiazoles, and pyrrolidines from 4-(4-methylphenyl)azetidin-2-one is a subject of ongoing research, the general reactivity of the β-lactam ring is well-established for such transformations. For example, the reduction of the lactam carbonyl followed by further manipulations can lead to pyrrolidines. The cleavage and re-functionalization of the N1-C2 bond is a common strategy for incorporating the nitrogen and adjacent carbons into new ring systems.

The following table summarizes the transformation of azetidin-2-one derivatives into various heterocyclic structures.

| Starting Material (Azetidin-2-one derivative) | Reagents | Resulting Heterocycle | Reference |

| Activated Azetidines | Halogenated alcohols, Lewis acid, Base | Morpholines | scribd.com |

| (R)-2-phenyl-N-tosylazetidine | Bromoethanol, Cu(OTf)₂, KOH | Morpholine homologue (1,4-oxazepane) | scribd.com |

Precursor for Chiral Molecules and Enantiopure Compounds

Chirality is a critical aspect in the development of pharmaceuticals and other biologically active molecules, as different enantiomers can exhibit vastly different physiological effects. nih.gov this compound, when synthesized in an enantiomerically pure form, serves as a valuable chiral building block for the asymmetric synthesis of complex molecules.

The asymmetric synthesis of chiral drugs often relies on one of three main strategies: the chiral pool approach, chiral resolution, or asymmetric synthesis using a chiral auxiliary, catalyst, or reagent. nih.gov Enantiomerically pure this compound can be obtained through methods such as lipase-catalyzed kinetic resolution of its racemic precursor, 4-acetoxy-azetidin-2-one. colab.ws This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two. colab.ws

Once obtained in an enantiopure form, the stereocenter at the C4 position can be transferred to new molecules through various synthetic manipulations. The diastereocontrolled alkylation at the C4 position of 4-acetoxyazetidin-2-one using chiral tin(II)enolates is one such example, leading to new chiral intermediates for carbapenems. rsc.org The stereochemical integrity at the C4 position is often maintained during nucleophilic substitution and N-thio-alkylation reactions, highlighting the robustness of this chiral synthon. colab.ws

The table below illustrates methods for obtaining and utilizing chiral azetidin-2-one derivatives.

| Method | Description | Application | Reference |

| Lipase-catalyzed kinetic resolution | Enzymatic resolution of racemic 4-acetoxy-azetidin-2-one to obtain pure enantiomers. | Synthesis of enantiopure β-lactam compounds. | colab.ws |

| Diastereocontrolled C4-alkylation | Alkylation of 4-acetoxyazetidin-2-one with chiral tin(II)enolates. | Synthesis of chiral intermediates for 1β-heteroatom-substituted carbapenems. | rsc.org |

| Asymmetric Mukaiyama aldol (B89426) addition | Use of a chiral BINOL catalyst to create a chiral center in a precursor to a plymuthipyranone B analogue. | Asymmetric total synthesis of plymuthipyranone B. | nih.gov |

Intermediate in the Synthesis of β-Amino Acids, Peptidomimetics, and Polyamines

The hydrolysis of the amide bond in this compound provides a direct route to β-amino acids. These non-proteinogenic amino acids are of significant interest as they are components of numerous natural products and are used to create peptidomimetics with enhanced stability and biological activity. The 4-methylphenyl substituent at the β-position (C4) of the azetidinone ring translates to a β-aryl-β-amino acid upon ring opening.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as resistance to enzymatic degradation. The rigid framework and defined stereochemistry of this compound make it an ideal starting point for the synthesis of constrained peptide analogues. The β-lactam ring can be incorporated into larger peptide sequences or used as a scaffold to which various functional groups can be attached.

Furthermore, the ring-opening of azetidin-2-ones can be tailored to produce polyamine structures. By carefully selecting the nucleophile and reaction conditions, the nitrogen and carbon backbone of the β-lactam can be elaborated into more complex polyamine chains, which are important in various biological processes and have applications in materials science.

Contribution to the Development of Novel Synthetic Methodologies Leveraging Azetidinone Reactivity

The unique reactivity of the azetidin-2-one ring has spurred the development of novel synthetic methodologies. The [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction, is a classic method for the synthesis of β-lactams, including N-(p-ethoxyphenyl)-2-azetidinones. mdpi.com The mechanism involves the initial nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbonyl, forming a zwitterionic intermediate that cyclizes to the β-lactam. mdpi.com

Researchers have also explored the oxidative N-deprotection of N-aryl azetidin-2-ones. For example, the N-(p-ethoxyphenyl) group on β-lactams can be efficiently removed using ceric ammonium (B1175870) nitrate (B79036) (CAN), providing access to N-unsubstituted β-lactams. mdpi.com This deprotection strategy is crucial for further functionalization of the lactam nitrogen.

The development of catalytic methods for the synthesis and transformation of azetidin-2-ones is an active area of research. For instance, a novel Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) has been developed to construct 3-substituted azetidine-2,4-diones. rsc.org This protocol proceeds through a sequential Knoevenagel condensation, hydration, and C-N cyclization. rsc.org Such advancements in synthetic methodology expand the utility of azetidinone-based synthons in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylphenyl)azetidin-2-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted β-lactam precursors. For derivatives, coupling 4-substituted phenyl groups with 1,3,4-oxadiazole/thiadiazole rings via nucleophilic substitution or condensation reactions is common. Key conditions include anhydrous solvents (e.g., THF or DMF), controlled temperature (60–80°C), and catalysts like triethylamine. Yield optimization requires monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies lactam C=O stretching (~1750 cm⁻¹) and aryl C-H vibrations (~3000 cm⁻¹).

- ¹H/¹³C NMR : Key signals include the azetidin-2-one β-lactam proton (δ 4.1–4.5 ppm, multiplet) and methylphenyl group protons (δ 2.3 ppm, singlet for CH₃; δ 7.2–7.4 ppm, aromatic protons).

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate the β-lactam ring .

Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines.

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ calculation).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can conflicting results in the antimicrobial efficacy of this compound derivatives be systematically analyzed to identify structure-activity relationships (SAR)?

- Methodological Answer :

- Data Normalization : Compare MIC values against standardized bacterial strains (ATCC references) to eliminate variability.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with bacterial targets (e.g., penicillin-binding proteins).

- Electron-Withdrawing/Donating Group Analysis : Correlate substituent effects (e.g., -NO₂ vs. -OCH₃) with bioactivity trends. Contradictions may arise from solubility differences, addressed via logP measurements .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the physicochemical properties of this compound?

- Methodological Answer :

- Solubility Discrepancies : Validate computational logP values (e.g., using ChemAxon) with experimental shake-flask assays.

- pKa Adjustments : Employ potentiometric titration to refine DFT-calculated pKa values.

- Crystallographic Validation : Use SHELXL for single-crystal XRD to confirm bond lengths/angles predicted by molecular mechanics .

Q. What crystallization protocols and software tools are optimal for determining the three-dimensional structure of this compound derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Software : SHELXL for refinement (HKLF-4 format); WinGX for structure visualization and validation. ORTEP-3 generates publication-ready thermal ellipsoid diagrams .

Q. How can retrosynthetic analysis be applied to design novel this compound analogs with enhanced pharmacological profiles?

- Methodological Answer :

- Target Identification : Prioritize substituents (e.g., fluorophenyl groups) known to enhance bioavailability.

- Retrosynthetic Steps : Break the β-lactam ring into precursors like substituted amines and ketenes.

- Convergent Synthesis : Combine fragments (e.g., 4-methylphenyl isocyanate with alkyne intermediates) using gold catalysis, as demonstrated for related azetidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.